molecular formula C10H15N B1590137 3-(4-Methylphenyl)propan-1-amine CAS No. 54930-39-1

3-(4-Methylphenyl)propan-1-amine

Cat. No. B1590137
CAS RN: 54930-39-1
M. Wt: 149.23 g/mol
InChI Key: NUWCDHQYCLUEDS-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)propan-1-amine is an organic compound with the chemical formula C10H15N . It is a derivative of benzylamine compounds . It is a colorless liquid with a fragrance .


Molecular Structure Analysis

The molecular structure of 3-(4-Methylphenyl)propan-1-amine can be represented by the SMILES string NCCCC1=CC=C(C)C=C1 . The InChI key for this compound is NUWCDHQYCLUEDS-UHFFFAOYSA-N . The molecular weight of this compound is 149.23 .


Physical And Chemical Properties Analysis

3-(4-Methylphenyl)propan-1-amine is a colorless liquid with a fragrance . It has a certain solubility and can be dissolved in organic solvents, such as alcohols, ethers, and organic acids . Its boiling point is 239.219°C at 760 mmHg, and its flash point is 103.403°C .

Scientific Research Applications

Structural Analysis and Computational Studies

Research has shown that compounds structurally related to 3-(4-Methylphenyl)propan-1-amine, such as cathinones, have been characterized through X-ray diffraction and computational studies to understand their molecular geometry, electronic spectra, and functional group behavior (Nycz, Małecki, Zawiazalec, & Paździorek, 2011). These studies contribute to a deeper understanding of the molecular properties of similar amine compounds.

Synthesis and Industrial Applications

Tertiary amines, including those similar to 3-(4-Methylphenyl)propan-1-amine, have been synthesized and studied for their potential as corrosion inhibitors on carbon steel, indicating their importance in industrial applications to protect metals from corrosion (Gao, Liang, & Wang, 2007). This research highlights the compound's utility in creating more durable materials and equipment.

Metabolic Studies

The metabolism and detectability of 4-Methyl-amphetamine and its isomers, including 1-(4-Methylphenyl)propane-2-amine, have been extensively studied, revealing the pathways and enzymatic interactions involved in the metabolism of these compounds. Such studies are crucial for drug testing and forensic toxicology, offering insights into the detection and differentiation of similar substances (Welter, Meyer, Kavanagh, & Maurer, 2014).

Catalytic Applications

The utility of 3-(4-Methylphenyl)propan-1-amine in catalysis has been explored through the development of efficient catalyst systems for the amination of aryl chlorides, bromides, and triflates. These catalysts are pivotal in organic synthesis, facilitating the creation of complex molecules for pharmaceuticals and materials science (Wolfe, Tomori, Sadighi, Yin, & Buchwald, 2000).

Biobased Amines and Environmental Sustainability

The synthesis and application of biobased amines, representing an eco-friendly alternative to conventional amines, have been researched to reduce environmental impact. These studies emphasize the importance of sustainable chemistry and the potential of biobased compounds in replacing traditional, petrochemically derived amines in industrial applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

properties

IUPAC Name

3-(4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWCDHQYCLUEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502712
Record name 3-(4-Methylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)propan-1-amine

CAS RN

54930-39-1
Record name 3-(4-Methylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Methylphenyl)propionamide (4 g) in dry tetrahydrofuran was added dropwise under nitrogen to lithium alumimium hydride (0.93 g) in dry tetrahydrofuran. The mixture was refluxed for 1 h at the end of addition. Water (1 ml), 2N. NaOH (1 ml), further water (3 ml) were added, the mixture filtered and the filtrate evaporated to give 3-(4-methylphenyl)propanamine (3.5 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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